molecular formula C7H11BrN2 B13938011 2-Bromo-1-isopropyl-5-methyl-1H-imidazole

2-Bromo-1-isopropyl-5-methyl-1H-imidazole

Cat. No.: B13938011
M. Wt: 203.08 g/mol
InChI Key: UJSVYNUXWACDSB-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a bromine atom at the second position, an isopropyl group at the first position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isopropyl-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-isopropyl-1H-imidazole with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isopropyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-isopropyl-5-methyl-1H-imidazole, while oxidation can produce this compound N-oxide.

Scientific Research Applications

2-Bromo-1-isopropyl-5-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-isopropyl-5-methyl-1H-imidazole is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom allows for versatile substitution reactions, while the isopropyl and methyl groups influence its steric and electronic properties.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

2-bromo-5-methyl-1-propan-2-ylimidazole

InChI

InChI=1S/C7H11BrN2/c1-5(2)10-6(3)4-9-7(10)8/h4-5H,1-3H3

InChI Key

UJSVYNUXWACDSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C(C)C)Br

Origin of Product

United States

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